molecular formula C3H8OS B1266664 2-Mercaptopropanol CAS No. 3001-64-7

2-Mercaptopropanol

Cat. No. B1266664
CAS RN: 3001-64-7
M. Wt: 92.16 g/mol
InChI Key: QNNVICQPXUUBSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of 2-Mercaptopropanol in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to 2-Mercaptopropanol, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).

Chemical Reactions and Properties

2-Mercaptopropanol participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).

Physical Properties Analysis

The physical properties of 2-Mercaptopropanol and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.

Chemical Properties Analysis

The chemical properties of 2-Mercaptopropanol, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).

Scientific Research Applications

Applications in DNA Extraction

2-Mercaptopropanol, alongside polyvinylpyrrolidone, is often used in plant DNA extractions to manage polyphenols, which can interfere with extraction and downstream applications. However, a study found that the presence of 2-Mercaptopropanol in the lysis buffer interfered with DNA extraction from 12 strains of freshwater microalgae, resulting in DNA with poor integrity. The study suggests reconsidering the inclusion of 2-Mercaptopropanol in DNA extraction protocols for certain organisms (Yee, Nanda Kumar, & Muthusamy, 2018).

Role in Mercury Extraction

A method using 2-Mercaptopropanol has been developed for the extraction of mercury species in biological samples. This method, involving 2-Mercaptopropanol in the extractant solution, has been validated for various biological certified reference materials. It is noted for its ease of operation and reduction of the memory effect of mercury in the measurement system (Wang et al., 2007).

Inhibition of Corrosion

2-Mercaptopropanol has been studied for its effectiveness in inhibiting the corrosion of low carbon steel in phosphoric acid. The inhibitor retards anodic and cathodic corrosion reactions, particularly the former, over a wide range of aqueous phosphoric acid concentrations (Wang, 2001).

Environmental Applications

2-Mercaptopropanol has been incorporated into hydrous zirconium oxide to create a composite applied for the removal of Pb(II) from water samples. The study emphasized optimizing various variables to maximize efficiency, demonstrating the potential of 2-Mercaptopropanol in environmental remediation (Rahman et al., 2020).

Photocatalytic Properties

2-Mercaptopropanol-capped ZnS nanoparticles have been investigated for their photocatalytic properties, particularly in degrading dyes. The study emphasizes the enhanced photocatalytic activity and reusability of these nanoparticles, highlighting the role of 2-Mercaptopropanol in stabilizing and improving the functionality of nanomaterials (Kaur, Sharma, & Pandey, 2014).

Quantum Dot Stabilization

A study on CdS quantum dots coated with 2-Mercaptopropanol revealed significant improvements in colloidal and photostability, with a notable quantum yield. This highlights the effectiveness of 2-Mercaptopropanol as a coating material for quantum dots, enhancing their luminescence and stability (Acar et al., 2009).

Impact on Plant Cells

Research on Medicago sativa cells exposed to mercaptopropanoic acid-coated CdSe/ZnS quantum dots revealed a significant reduction in cell growth and viability. The internalization of these quantum dots increased Reactive Oxygen Species production, indicating a cellular response to the presence of 2-Mercaptopropanol-coated materials (Santos et al., 2010).

Future Directions

While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.

Relevant Papers

The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of 2-Mercaptopropanol . These papers highlight the versatility of 2-Mercaptopropanol in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of 2-Mercaptopropanol as a capping agent on ZnS .

properties

IUPAC Name

2-sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNVICQPXUUBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952424
Record name 2-Sulfanylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptopropanol

CAS RN

3001-64-7
Record name 2-Mercaptopropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3001-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptopropanol
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Record name 2-Sulfanylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercaptopropanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
LN Owen, MB Rahman - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The formation of D-2-mercaptopropanol, of known configuration, by reduction of (+) -2-… by oxidation of D-2-mercaptopropanol with N-iodine. D-ZMercaptopropanol (23) .-(i) …
Number of citations: 12 pubs.rsc.org
AKM Anisuzzaman, LN Owen - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… and (iii) through (R)-benzyl 2.3-epithiopropyl ether into (S) -2-mercaptopropanol. An alternative synthesis of (R)-2,3-dimercaptopropanol failed to give an optically active product …
Number of citations: 19 pubs.rsc.org
AKM Anisuzzaman - 1966 - spiral.imperial.ac.uk
… (R)- and (S)-2,3-dimercaptopropanols, (R)-3-mercaptopropane-1,2-diol, (S)-2-mercaptopropanol and related compounds have been synthesised by stereospecific routes from D-…
Number of citations: 2 spiral.imperial.ac.uk
H Papen, G Neuer, A Sauer… - FEMS microbiology …, 1986 - academic.oup.com
… 1 indicates that the dithiols dithiothreitol and lipoic acid and the monothiols 2mercaptopropanol (BAL), glutathione (to some extent) and mercaptoethanol (not documented) enhanced …
Number of citations: 11 academic.oup.com
MS Damle, LAA Newton, MM Villalba, R Leslie… - …, 2010 - Wiley Online Library
… A preliminary evaluation of the utility of using 2-mercaptopropanol in the context of detecting cystine was conducted by first constructing a calibration graph for the decrease in the …
PC Andrews, GB Deacon, WR Jackson… - Journal of the …, 2002 - pubs.rsc.org
The thermally induced solvent-free reactions of Ph3Bi with a series of thiols and carboxylic acids (2-mercaptobenzothiazole, 2-mercaptobenzoxazole, 2-ethoxybenzoic acid, 1-mercapto-…
Number of citations: 32 pubs.rsc.org
IP Wilkes - 1991 - search.proquest.com
… Two binucleating thioether ligands were made: 1,2,4,5-tetrakis(2,5-dithiahexane)benzene and 1,2,4,5-tetrakis(2mercaptopropanol)benzene. A preliminary investigation of the …
Number of citations: 0 search.proquest.com
W Kuhns, RK Jain, KL Matta, H Paulsen… - …, 1995 - academic.oup.com
… Sodium fluoride (10 mM), 10 mM 2-mercaptopropanol and 2.5 mM ATP were added to assays as inhibitors of 3'-phosphoadenosine 5'-phosphosulphate (PAPS) degradation. Omission …
Number of citations: 54 academic.oup.com
MS Khan, LN Owen - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The 2,4-dinitrophenyl sulphide (17) was reported by Davies and Savige6 as a crystalline derivative of a specimen of 2-mercaptopropanol which they prepared by fission of propylene …
Number of citations: 5 pubs.rsc.org
QF Chen, WX Wang, YX Ge, MY Li, SK Xu… - Chinese Journal of …, 2007 - Elsevier
… Currently, CdTe QDs obtained from aqueous solution are mostly prepared through capping QDs with 2-mercaptoethanol (2-mercaptopropanol) or thio-carboxylic acid. This type of …
Number of citations: 25 www.sciencedirect.com

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